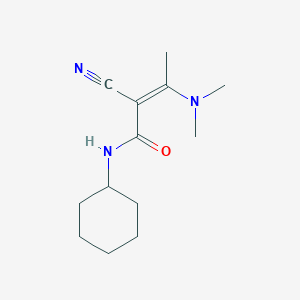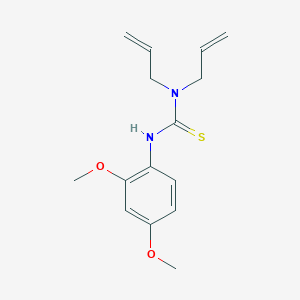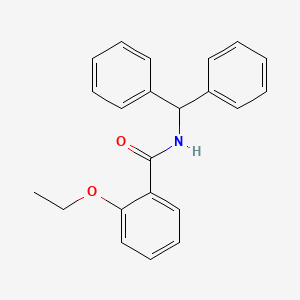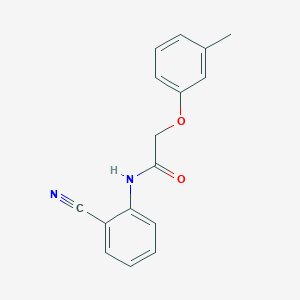![molecular formula C15H13BrN2OS B5751521 N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5751521.png)
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}benzamide, commonly known as BMB-4, is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. It has been extensively studied for its potential applications in various fields of scientific research, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mechanism of Action
BMB-4 inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is essential for many physiological processes. By inhibiting carbonic anhydrase enzymes, BMB-4 can disrupt the function of cancer cells, protect neurons from damage, and reduce inflammation.
Biochemical and Physiological Effects:
BMB-4 has been shown to have a range of biochemical and physiological effects. In cancer cells, BMB-4 can induce cell death by disrupting the pH balance and inhibiting the function of carbonic anhydrase IX. In neurons, BMB-4 can protect against oxidative stress and prevent apoptosis by inhibiting carbonic anhydrase XII. Inflammation can also be reduced by inhibiting carbonic anhydrase II, which is involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the major advantages of BMB-4 is its specificity for carbonic anhydrase enzymes. This allows for targeted inhibition of specific enzymes, which can have therapeutic benefits. Additionally, BMB-4 has shown promising results in preclinical studies, indicating its potential for future clinical use. However, there are also limitations to using BMB-4 in lab experiments. The compound is relatively unstable and can degrade over time, which can affect the accuracy of results. Additionally, the compound can be difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are many future directions for research on BMB-4. One area of potential research is the development of more stable and efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of BMB-4 and its effects on various physiological processes. Clinical trials are also needed to determine the safety and efficacy of BMB-4 as a potential anti-cancer, neuroprotective, or anti-inflammatory agent. Finally, the potential use of BMB-4 in combination with other therapies should be explored to determine its potential synergistic effects.
Synthesis Methods
BMB-4 can be synthesized by reacting 3-bromo-4-methylaniline with thiocarbonyldiimidazole in the presence of benzoyl chloride. The resulting compound is then treated with ammonium hydroxide to form BMB-4. The synthesis method has been optimized to yield high purity and yield of BMB-4.
Scientific Research Applications
BMB-4 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancers. BMB-4 has been studied as a potential anti-cancer agent, and has shown promising results in preclinical studies. It has also been studied for its potential neuroprotective effects, as it has been shown to inhibit carbonic anhydrase XII, which is involved in neurodegenerative diseases. Additionally, BMB-4 has been studied for its potential anti-inflammatory effects, as it has been shown to inhibit carbonic anhydrase II, which is involved in the inflammatory response.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-7-8-12(9-13(10)16)17-15(20)18-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIPOIEOVWKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)

![3-bromo-N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)benzenecarboximidamide](/img/structure/B5751488.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)






